REACTION_SMILES
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[BH3:21].[Br:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[c:7]([O:11][C:12]([F:13])([F:14])[F:15])[cH:8][cH:9][cH:10]1.[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[CH3:22][OH:23].[O:16]1[CH2:17][CH2:18][CH2:19][CH2:20]1>>[Br:1][c:2]1[c:3]([CH2:4][OH:5])[c:7]([O:11][C:12]([F:13])([F:14])[F:15])[cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1c(Br)cccc1OC(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Type
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product
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Smiles
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OCc1c(Br)cccc1OC(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |